(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide
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Overview
Description
(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide is a synthetic organic compound characterized by its unique structural features, including a bromine and fluorine-substituted phenyl ring, a cyano group, and a naphthalenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the (E)-3-(5-bromo-2-fluorophenyl)-2-cyanoacrylamide: This step involves the reaction of 5-bromo-2-fluorobenzaldehyde with malononitrile in the presence of a base such as piperidine to form the intermediate (E)-3-(5-bromo-2-fluorophenyl)-2-cyanoacrylamide.
Coupling with Naphthalen-1-ylamine: The intermediate is then coupled with naphthalen-1-ylamine under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Scientific Research Applications
(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as semiconductors or polymers.
Mechanism of Action
The mechanism of action of (E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(5-bromo-2-fluorophenyl)-2-cyanoacrylamide
- (E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-phenylprop-2-enamide
Uniqueness
(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide is unique due to its combination of a bromine and fluorine-substituted phenyl ring with a cyano group and a naphthalenyl moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrFN2O/c21-16-8-9-18(22)14(11-16)10-15(12-23)20(25)24-19-7-3-5-13-4-1-2-6-17(13)19/h1-11H,(H,24,25)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNFKNRAUXVOLQ-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=CC3=C(C=CC(=C3)Br)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C(=C/C3=C(C=CC(=C3)Br)F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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